N-(15Z-tetracosenoyl)-sphinganine

Overview

Description

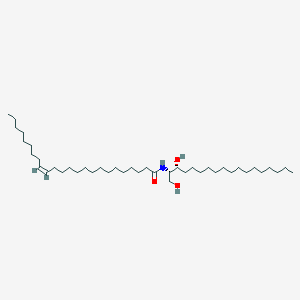

N-(15Z-tetracosenoyl)-sphinganine is a bioactive compound that belongs to the class of ceramides. Ceramides are a family of lipid molecules composed of sphingosine and a fatty acid. This particular compound has a fatty acyl chain of 24 carbons with a double bond at the 15th position in the Z configuration, and a sphingosine backbone. Ceramides play a crucial role in maintaining the structural integrity of cell membranes and are involved in various cellular processes, including cell signaling and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(15Z-tetracosenoyl)-sphinganine typically involves the condensation of sphinganine with tetracosenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale lipid extraction from natural sources followed by purification and chemical modification. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(15Z-tetracosenoyl)-sphinganine undergoes various chemical reactions, including:

Oxidation: The double bond in the fatty acyl chain can be oxidized using reagents like potassium permanganate or ozone.

Reduction: The carbonyl group in the sphinganine backbone can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The amide bond can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(15Z-tetracosenoyl)-sphinganine has several scientific research applications:

Chemistry: Used as a model compound to study lipid interactions and membrane dynamics.

Biology: Investigated for its role in cell signaling pathways and apoptosis.

Medicine: Explored for its potential therapeutic applications in treating skin disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(15Z-tetracosenoyl)-sphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various molecular targets, including protein kinases and phosphatases, thereby modulating signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s effects are mediated through its ability to form lipid rafts and influence membrane microdomains .

Comparison with Similar Compounds

Similar Compounds

- N-(15Z-tetracosenoyl)-sphing-4-enine-1-phosphocholine

- N-(15Z-tetracosenoyl)-ethanolamine

- N-(15Z)-tetracosenoylsphingosine

Uniqueness

N-(15Z-tetracosenoyl)-sphinganine is unique due to its specific fatty acyl chain length and double bond configuration, which confer distinct biophysical properties. These properties influence its interaction with other lipids and proteins, making it a valuable compound for studying membrane dynamics and cell signaling .

Properties

IUPAC Name |

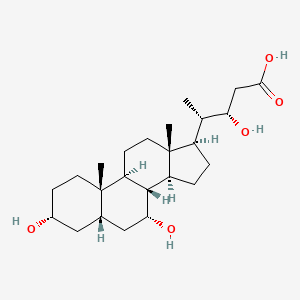

(Z)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracos-15-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,40-41,44-45H,3-16,19-39H2,1-2H3,(H,43,46)/b18-17-/t40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUULKFVZRXQHPM-ATHUGRIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H83NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415277 | |

| Record name | N-(15Z-tetracosenoyl)-sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:0/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

352518-80-0 | |

| Record name | N-(15Z-tetracosenoyl)-sphinganine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5R)-5-[4-(methylaminomethyl)phenyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;dihydrochloride](/img/structure/B1234884.png)

![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)

![N-[1-(cyclohexylcarbamoyl)cyclohexyl]-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B1234890.png)

![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-hexadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234898.png)